(2R)-2,2'-Bipyrrolidine dihydrochloride
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Overview
Description
(2R)-2,2’-Bipyrrolidine dihydrochloride is a chiral compound that has gained significant attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,2’-Bipyrrolidine dihydrochloride typically involves the reaction of pyrrolidine derivatives under specific conditions. One common method includes the use of chiral catalysts to ensure the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of (2R)-2,2’-Bipyrrolidine dihydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,2’-Bipyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidone derivatives, while reduction can produce various amines.
Scientific Research Applications
(2R)-2,2’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Mechanism of Action
The mechanism by which (2R)-2,2’-Bipyrrolidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride
- L-Cystine dihydrochloride
- 2,6-Dimethylpiperazine dihydrochloride
Uniqueness
What sets (2R)-2,2’-Bipyrrolidine dihydrochloride apart from similar compounds is its specific chiral configuration and its ability to act as a versatile chiral ligand. This makes it particularly valuable in asymmetric synthesis and other applications requiring high enantiomeric purity.
Properties
Molecular Formula |
C8H18Cl2N2 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(2R)-2-pyrrolidin-2-ylpyrrolidine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-3-7(9-5-1)8-4-2-6-10-8;;/h7-10H,1-6H2;2*1H/t7-,8?;;/m1../s1 |
InChI Key |
OCIWKVITVUFWTF-HMOXCYTFSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2CCCN2.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2CCCN2.Cl.Cl |
Origin of Product |
United States |
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